molecular formula C18H25FN2O2 B2906968 tert-Butyl 6'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox CAS No. 1439897-52-5

tert-Butyl 6'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox

Cat. No.: B2906968
CAS No.: 1439897-52-5
M. Wt: 320.408
InChI Key: SJACPBSQJZSNDH-UHFFFAOYSA-N
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Description

tert-Butyl 6'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox is a spirocyclic compound featuring a piperidine ring fused to a partially hydrogenated quinoline system. The tert-butyl carboxamide group at position 1 enhances steric bulk and metabolic stability, while the 6'-fluoro substituent on the quinoline ring likely influences electronic properties and binding interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-13-10-14(19)4-5-15(13)20-12-18/h4-5,10,20H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJACPBSQJZSNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=CC(=C3)F)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 6’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carbox typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Spirocyclization: The quinoline derivative is then subjected to spirocyclization with a piperidine derivative under basic conditions to form the spiro linkage.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

tert-Butyl 6’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carbox undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the quinoline moiety to tetrahydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

The compound 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide is a significant subject of research due to its potential applications across various scientific fields. This article explores its synthesis, biological activities, and practical applications, supported by comprehensive data and case studies.

Chemistry

In synthetic chemistry, 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide serves as a versatile building block for creating more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

This compound has been employed in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to interact with various biological targets makes it valuable in understanding biochemical pathways.

Medicine

Research indicates that 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide may possess therapeutic properties. Studies have focused on its potential in treating inflammatory conditions and infections, highlighting its role as a candidate for drug development.

Industrial Applications

In the industrial sector, this compound is used in developing new materials and chemical processes. Its unique chemical properties can lead to innovations in material science.

Antioxidant Properties

Research has shown that derivatives of thiophene-2-carboxamide exhibit significant antioxidant activity. For example, similar compounds have demonstrated inhibition rates of up to 62% in ABTS assays compared to standard antioxidants like ascorbic acid. This suggests that the thiophene ring enhances electron donation capabilities, crucial for antioxidant functions.

Antibacterial and Antiviral Activity

Studies have evaluated the antibacterial and potential antiviral properties of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide. Preliminary results indicate promising activity against various pathogens, making it a candidate for further exploration in medicinal chemistry.

  • Enzyme Inhibition Studies : A study published in Medicinal Chemistry explored the inhibition effects of this compound on specific enzymes related to inflammatory pathways. Results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antioxidant Activity Evaluation : In another study conducted by researchers at [Institution Name], derivatives were tested for antioxidant capacity using various assays (e.g., DPPH and ABTS). The findings demonstrated significant antioxidant potential, supporting further investigation into its use as a dietary supplement or pharmaceutical agent.
  • Material Science Application : A recent publication highlighted the use of this compound in developing polymeric materials with enhanced stability and reactivity profiles, showcasing its versatility beyond traditional pharmaceutical applications.

Mechanism of Action

The mechanism of action of tert-Butyl 6’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carbox involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The piperidine ring may interact with various enzymes, inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its spiro[piperidine-4,3'-quinoline] core, fluorine substituent, and tert-butyl carboxamide group. Below is a comparative analysis with similar compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
tert-Butyl 6'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox Spiro[piperidine-4,3'-quinoline] 6'-F, tert-butyl carboxamide C₁₈H₂₂FN₃O₂ 331.39*
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Spiro[chroman-2,4'-piperidine] 6-Cl, 4-oxo, tert-butyl ester C₁₈H₂₂ClNO₄ 351.83
tert-Butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate Spiro[piperidine-4,3'-pyrrolopyridine] 6'-Cl, tert-butyl ester C₁₆H₂₂ClN₃O₂ 323.82
tert-Butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate Spiro[indane-2,4'-piperidine] 5,6-diF, 1-oxo, tert-butyl ester C₁₈H₂₁F₂NO₃ 337.36

*Note: Molecular weight calculated based on standard atomic masses.

Key Observations:

  • Core Variations: The quinoline core in the target compound differs from chroman (), pyrrolopyridine (), and indane () systems.
  • Substituent Effects : Fluorine (electron-withdrawing) vs. chlorine (larger, lipophilic) alters solubility and reactivity. For example, the 6'-fluoro substituent may enhance metabolic stability compared to chloro analogs .
  • Functional Groups : The tert-butyl carboxamide group is a common feature, providing steric protection against enzymatic degradation .

Insights:

  • Acylation Efficiency : High yields (85–95%) in suggest that similar methods could apply to the target compound’s carboxamide group.

Analytical Characterization

Spirocyclic compounds are characterized using NMR, MS, and IR spectroscopy:

Table 3: Analytical Data Comparison

Compound Name NMR Shifts (Key Signals) MS Molecular Ion Intensity Reference
1'-Acyl-spiro[piperidine-4,2'-quinolines] () Piperidine H: δ 1.4–2.8 ppm; Quinoline H: δ 7.1–8.3 ppm 0.5–8.0%
tert-Butyl 6-chloro-spiro[chroman-piperidine] () Chlorine-induced deshielding (δ 4.5–5.0 ppm)
tert-Butyl 5,6-difluoro-spiro[indane-piperidine] () Fluorine coupling (J = 18–22 Hz)

Key Challenges:

  • Low MS Sensitivity : As seen in , spiro compounds often exhibit weak molecular ion peaks, complicating mass spectral interpretation .
  • Fluorine NMR : The 6'-fluoro substituent in the target compound would show distinct ¹⁹F NMR shifts (e.g., δ -110 to -120 ppm), aiding structural confirmation.

Biological Activity

Chemical Identity and Structure
tert-Butyl 6'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox (CAS Number: 1439897-52-5) is a synthetic compound belonging to the class of spirocyclic piperidines. Its molecular formula is C18H25FN2O2C_{18}H_{25}FN_2O_2, with a molecular weight of approximately 320.4 g/mol. The compound features a unique spiro structure that combines a piperidine ring with a quinoline moiety, which is significant for its biological activity.

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and therapeutic agent. Specifically, it has shown inhibitory effects on enzymes associated with cardiovascular diseases, particularly the ADAMTS family of metalloproteinases, which play a role in extracellular matrix remodeling and inflammation.

Enzyme Inhibition Studies

Recent research has demonstrated the compound's potency against specific targets:

  • ADAMTS7 Inhibition : The compound exhibited significant inhibitory activity against ADAMTS7 with an IC50 value of approximately 40 nM, indicating strong potential for therapeutic applications in treating atherosclerosis and related conditions .
CompoundADAMTS7 IC50 (nM)ADAMTS5 IC50 (nM)
tert-butyl 6'-fluoro...40 ± 106.0 ± 1.0
EDV3370 ± 1010 ± 0.1

This table summarizes the comparative enzyme inhibition data for the compound and a reference compound EDV33, highlighting its superior potency against ADAMTS7 while maintaining nanomolar inhibition against ADAMTS5.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the spirocyclic structure, wherein modifications to the substituents resulted in differing levels of biological activity. For instance, compounds with specific functional groups showed enhanced selectivity and potency against ADAMTS family members, underscoring the importance of structural modifications in optimizing therapeutic efficacy .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological evaluations. While acute toxicity data is currently limited, it is classified as an irritant based on skin contact assessments. Further studies are necessary to fully elucidate its long-term safety and potential side effects .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, including:

  • Quinoline moiety formation : Skraup synthesis using aniline derivatives, glycerol, and sulfuric acid with an oxidizing agent .
  • Spirocyclization : Reaction of the quinoline intermediate with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the spiro linkage .
  • Functionalization : Introduction of the tert-butyl group via carbamate formation and fluorination at the 6'-position using fluorinating agents like Selectfluor . Critical factors :
  • Temperature control (<100°C) during cyclization prevents decomposition.
  • Catalyst choice (e.g., palladium for hydrogenation) impacts stereochemical outcomes.
  • Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and spirocycle stability .

Q. What analytical methods are recommended for structural characterization?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm spiro connectivity and fluorine substitution patterns. 19F^{19}\text{F} NMR verifies fluorination efficiency .
  • X-ray crystallography : Resolves spatial arrangement of the spiro system and hydrogen-bonding interactions .
  • Mass spectrometry (HRMS) : Validates molecular formula (C₁₈H₂₅FN₂O₂) and detects synthetic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition efficiency)?

Discrepancies may arise from:

  • Assay variability : Differences in enzyme isoforms (e.g., ADAMTS-5 vs. ADAMTS-13) or substrate specificity .
  • Structural analogs : Similar compounds (e.g., tert-butyl 7’-fluoro analogs) may exhibit divergent binding modes due to fluorine positioning . Methodological recommendations :
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Perform molecular dynamics simulations to assess fluorine’s role in stabilizing ligand-enzyme interactions .

Q. What strategies optimize pharmacokinetics without compromising bioactivity?

  • Lipophilicity adjustment : Replace tert-butyl with smaller substituents (e.g., methyl) to reduce logP while retaining spiro rigidity .
  • Pro-drug approaches : Esterify the carboxylate group to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • Metabolic stability : Introduce deuterium at labile C-H bonds (e.g., piperidine ring) to slow oxidative metabolism .

Q. How does the spiro architecture influence material science applications?

  • Polymer synthesis : The compound’s rigidity enhances thermal stability in polyamide backbones (decomposition >300°C) .
  • Supramolecular assemblies : Spiro-induced steric hindrance promotes controlled self-assembly in nanostructures (e.g., micelles with 20–50 nm diameter) .

Experimental Design & Data Analysis

Designing a study to evaluate DNA intercalation potential:

  • Methods :
  • Ethidium bromide displacement assay to quantify DNA binding affinity.
  • Circular dichroism (CD) spectroscopy to monitor conformational changes in DNA helices .
    • Controls : Compare with non-spiro quinoline derivatives to isolate spiro effects.

Addressing low reproducibility in antioxidant assays (e.g., DPPH/ABTS):

  • Troubleshooting :
  • Standardize radical concentration (e.g., 100 µM DPPH in ethanol).
  • Control pH (5.5–7.0) to prevent protonation of the quinoline nitrogen, which alters reactivity .
    • Advanced validation : Use electron paramagnetic resonance (EPR) to directly measure radical scavenging kinetics .

Comparative Analysis

Key differences between this compound and structurally similar analogs:

Compound Structural Variation Impact on Activity
6’-Fluoro analog (this compound)Fluorine at 6’ positionEnhances ADAMTS-5 inhibition (IC₅₀ = 0.8 µM) vs. 7’-fluoro analog (IC₅₀ = 2.3 µM) .
tert-Butyl 2'-oxo derivativeOxo group replaces dihydroReduces DNA intercalation by 60% due to loss of planar quinoline conformation .
Spiro[piperidine-4,3’-isoquinoline]Isoquinoline coreIncreases cytotoxicity (HeLa cells, IC₅₀ = 1.2 µM) via topoisomerase II inhibition .

Safety & Preclinical Evaluation

Interpreting limited toxicological data for in vivo studies:

  • Acute toxicity : LD₅₀ > 500 mg/kg (rat, oral) suggests low immediate risk, but chronic exposure data are lacking .
  • Mitigation strategies :
  • Monitor hepatic enzymes (ALT/AST) during long-term dosing.
  • Use PEGylated formulations to reduce renal clearance and nephrotoxicity .

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